3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-methylphenyl)propanoic acid
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Overview
Description
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-methylphenyl)propanoic acid is a derivative of alanine, an amino acid. This compound is often used in scientific research and has applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-methylphenyl)propanoic acid typically involves the protection of the amino group of alanine with a fluorenylmethoxycarbonyl (Fmoc) groupThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The processes are optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-methylphenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-methylphenyl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the production of specialized materials and chemicals
Mechanism of Action
The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity and signal transduction pathways. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-methoxyphenyl)propanoic acid
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid
Uniqueness
What sets 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-methylphenyl)propanoic acid apart from similar compounds is its specific structural configuration, which can result in unique chemical properties and biological activities. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-methylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-16-10-12-17(13-11-16)22(24(27)28)14-26-25(29)30-15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAAZTTVXJKSDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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